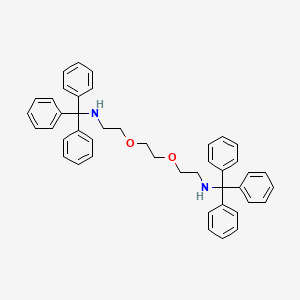
N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine: is an organic compound with the molecular formula C44H44N2O2 and a molecular weight of 632.853 g/mol . This compound is characterized by the presence of trityl (triphenylmethyl) groups, which are commonly used as protecting groups in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine typically involves the reaction of tritylamine with ethylene oxide derivatives. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, facilitating the nucleophilic attack on the ethylene oxide .
Industrial Production Methods: The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the desired product’s purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine is used as a protecting group in organic synthesis. The trityl group can be easily removed under acidic conditions, making it useful for protecting amine groups during multi-step syntheses .
Biology and Medicine: In biological research, this compound can be used to study the interactions of trityl-protected amines with various biomolecules. It may also serve as a precursor for the synthesis of biologically active compounds .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its role as a protecting group is particularly valuable in the synthesis of complex molecules .
Wirkmechanismus
The mechanism of action of N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine primarily involves its function as a protecting group. The trityl group stabilizes the amine by preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the trityl group can be removed under acidic conditions, revealing the free amine .
Vergleich Mit ähnlichen Verbindungen
- N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanol
- N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethylamine
- N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamide
Uniqueness: N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine is unique due to its specific structure, which includes multiple ethoxy groups and trityl-protected amines. This structure provides stability and versatility in various chemical reactions, making it a valuable compound in organic synthesis .
Eigenschaften
CAS-Nummer |
303104-20-3 |
|---|---|
Molekularformel |
C44H44N2O2 |
Molekulargewicht |
632.8 g/mol |
IUPAC-Name |
N-trityl-2-[2-[2-(tritylamino)ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C44H44N2O2/c1-7-19-37(20-8-1)43(38-21-9-2-10-22-38,39-23-11-3-12-24-39)45-31-33-47-35-36-48-34-32-46-44(40-25-13-4-14-26-40,41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30,45-46H,31-36H2 |
InChI-Schlüssel |
IJRHQBAXGORRJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


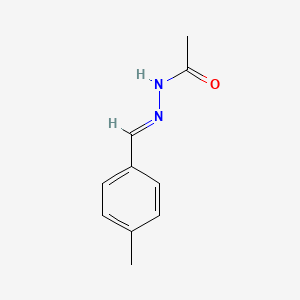
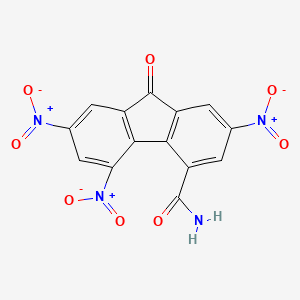

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11973947.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973951.png)
![4-{(E)-[2-(3-Nitrobenzoyl)hydrazono]methyl}phenyl 3,6-dichloro-1-benzothiophene-2-carboxylate](/img/structure/B11973953.png)
![3,7-Dihydro-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(phenylmethyl)thio]-1H-purine-2,6-dione](/img/structure/B11973954.png)
![tricyclo[5.3.0.02,6]decane-3,8-dione](/img/structure/B11973955.png)

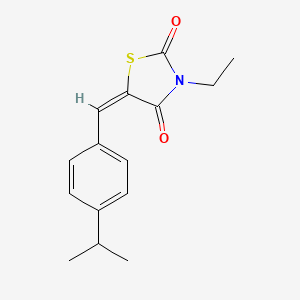
![ethyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973975.png)
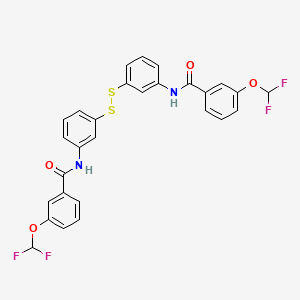
![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11973988.png)

